REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]#[C:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8].[H][H]>O1CCCC1.[Ru]>[CH3:1][C:2]([CH3:13])([CH3:12])[CH2:3][CH2:4][CH:5]1[CH2:11][CH2:10][CH2:9][CH:7]([NH2:8])[CH2:6]1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC=1C=C(N)C=CC1)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the catalyst is filtered off through kieselguhr
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Type
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CONCENTRATION
|
Details
|
the product is concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CC(CCC1CC(CCC1)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |